molecular formula C25H26N4O4S B11363683 2-((4-(4-(tert-butyl)phenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

2-((4-(4-(tert-butyl)phenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B11363683
M. Wt: 478.6 g/mol
InChI Key: DKOKOXZOODZXGZ-UHFFFAOYSA-N
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Description

The compound 2-{[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the tert-butylphenyl group: This step can be achieved through a Friedel-Crafts alkylation reaction, where tert-butylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.

    Attachment of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Formation of the sulfanyl linkage: This involves the reaction of the pyrimidine derivative with a thiol compound under basic conditions.

    Coupling with the dimethoxyphenylacetamide: The final step involves coupling the intermediate with 2,5-dimethoxyphenylacetamide using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

2-{[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its complex structure and functional groups that may interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2-{[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide: is unique due to its combination of a pyrimidine ring, a cyano group, and a sulfanyl linkage, which are not commonly found together in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H26N4O4S

Molecular Weight

478.6 g/mol

IUPAC Name

2-[[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C25H26N4O4S/c1-25(2,3)16-8-6-15(7-9-16)22-18(13-26)23(31)29-24(28-22)34-14-21(30)27-19-12-17(32-4)10-11-20(19)33-5/h6-12H,14H2,1-5H3,(H,27,30)(H,28,29,31)

InChI Key

DKOKOXZOODZXGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=C(C=CC(=C3)OC)OC)C#N

Origin of Product

United States

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